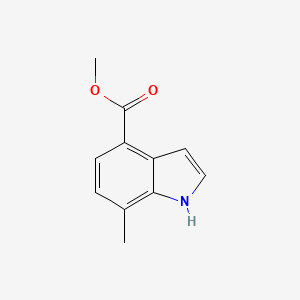

methyl 7-methyl-1H-indole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 7-methyl-1H-indole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-3-4-9(11(13)14-2)8-5-6-12-10(7)8/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKJRNSNZWAQOKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C(=O)OC)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl 7-methyl-1H-indole-4-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 7-Methyl-1H-indole-4-carboxylate

Abstract

This compound is a key heterocyclic building block in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive overview of its synthesis, designed for researchers, chemists, and drug development professionals. We will delve into the mechanistic underpinnings of viable synthetic routes, present a detailed, field-tested experimental protocol for the most efficient pathway, and offer expert insights into process optimization and troubleshooting. The primary focus will be on the Leimgruber-Batcho indole synthesis, a robust and highly adaptable method for constructing the indole nucleus with precise control over substitution patterns.[3]

Introduction and Strategic Overview

The indole scaffold is a privileged structure in drug discovery, renowned for its ability to interact with a wide range of biological targets. Specifically, indoles substituted at the 4 and 7 positions are crucial intermediates for complex therapeutic agents. This compound offers three key points for further chemical elaboration: the nitrogen atom of the indole ring, the ester at the 4-position, and the aromatic ring itself.

This guide moves beyond a simple recitation of steps to provide a causal understanding of the synthetic strategy. Our objective is to equip the practicing scientist with the knowledge to not only replicate the synthesis but also to adapt and troubleshoot it effectively.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points towards several established indole synthesis methodologies. The most direct approaches focus on forming the pyrrole ring onto a pre-functionalized benzene precursor.

Caption: Retrosynthetic analysis of the target indole.

This analysis highlights two primary strategies: the Leimgruber-Batcho synthesis , which builds the pyrrole ring from an o-nitrotoluene derivative, and the Fischer indole synthesis , which constructs the ring from an arylhydrazine.[3][4]

Comparative Analysis of Synthetic Routes

While several methods exist for indole synthesis, the Leimgruber-Batcho and Fischer routes are the most practical for this specific target. Modern palladium-catalyzed cyclizations, though powerful, often require more complex, multi-step preparations of the starting materials.[5][6]

| Synthetic Route | Key Advantages | Key Disadvantages | Starting Material Complexity |

| Leimgruber-Batcho | High yields, mild reductive cyclization, avoids isomer separation, directly yields indole unsubstituted at C2/C3.[3] | Requires ortho-nitro-toluene precursor, which may need to be synthesized. | Moderate |

| Fischer | Widely applicable, classic method. | Often requires harsh acidic conditions and high temperatures, potential for regioisomer formation, multi-step hydrazine synthesis.[7] | High |

| Palladium-Catalyzed | Excellent functional group tolerance. | High catalyst cost, often requires synthesis of complex precursors (e.g., o-alkynyl anilines).[8][9] | High |

Based on its efficiency, regiochemical control, and milder conditions, the Leimgruber-Batcho synthesis is the recommended pathway for preparing this compound.

The Leimgruber-Batcho Synthesis: A Mechanistic Deep Dive

The Leimgruber-Batcho synthesis is a powerful two-stage process.[10][11] The genius of this method lies in the activation of a benzylic methyl group by an ortho-nitro substituent.

-

Stage 1: Enamine Formation. The starting material, methyl 3-methyl-2-nitrobenzoate, possesses a methyl group ortho to a nitro group. The nitro group's electron-withdrawing nature acidifies the benzylic protons of the methyl group. Reaction with an N,N-dimethylformamide acetal (e.g., DMF-DMA) leads to a condensation reaction, forming a stable β-dimethylamino-o-nitrostyrene intermediate (an enamine).[12]

-

Stage 2: Reductive Cyclization. The nitro group of the enamine intermediate is then reduced to an amine. A variety of reducing agents can be employed, with catalytic hydrogenation (e.g., H₂ over Palladium on Carbon) being a common and clean choice. The newly formed aniline nitrogen then spontaneously attacks the enamine double bond in an intramolecular fashion. This is followed by the elimination of dimethylamine to aromatize the newly formed pyrrole ring, yielding the final indole product.[3]

Caption: The two-stage Leimgruber-Batcho workflow.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Eq. | Notes |

| Methyl 3-methyl-2-nitrobenzoate | 195.16 | 1.0 | Starting Material |

| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 119.16 | 1.5 | Reagent, moisture sensitive |

| Toluene | - | - | Solvent, anhydrous |

| Palladium on Carbon (10 wt. %) | - | ~1-5 mol% | Catalyst for hydrogenation |

| Methanol / Ethyl Acetate | - | - | Solvent for hydrogenation |

| Celite® | - | - | Filtration aid |

Step-by-Step Procedure

Part A: Synthesis of Methyl 2-nitro-3-(2-(dimethylamino)vinyl)benzoate (Enamine Intermediate)

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add methyl 3-methyl-2-nitrobenzoate (1.0 eq).

-

Solvent Addition: Add anhydrous toluene to dissolve the starting material (approx. 5-10 mL per gram of starting material).

-

Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq) to the solution dropwise at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), observing the consumption of the starting material.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the enamine intermediate, which is often of sufficient purity to be used directly in the next step without further purification.

Part B: Reductive Cyclization to this compound

-

Reaction Setup: Dissolve the crude enamine intermediate from Part A in a suitable solvent system such as Methanol or a mixture of Ethyl Acetate and Methanol. Transfer this solution to a hydrogenation vessel.

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (1-5 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon). Caution: Palladium on carbon can be pyrophoric.

-

Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per available equipment) and stir vigorously at room temperature.

-

Reaction Monitoring: The reaction is typically complete within 4-12 hours. Monitor the uptake of hydrogen. The reaction can also be monitored by TLC until the disappearance of the enamine intermediate.

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (Methanol or Ethyl Acetate).

-

Combine the filtrates and concentrate under reduced pressure.

-

The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of Hexanes and Ethyl Acetate) to afford this compound as a solid.

-

Characterization and Data

The final product should be characterized to confirm its identity and purity.

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: Compare with literature values if available. Similar indole-4-carboxylates have melting points in the range of 68-71 °C.

-

¹H NMR: Expect characteristic signals for the indole N-H (a broad singlet), aromatic protons on the benzene and pyrrole rings, the methyl ester singlet (~3.9 ppm), and the C7-methyl singlet (~2.5 ppm).

-

¹³C NMR: Expect signals for the ester carbonyl (~168 ppm), and distinct aromatic carbons.[13]

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's molecular weight (C₁₁H₁₁NO₂ = 189.21 g/mol ) should be observed.

Troubleshooting and Field Insights

-

Low Yield in Enamine Formation: Ensure anhydrous conditions and a sufficient excess of DMF-DMA. The reaction temperature should be maintained at reflux. If the starting material is sterically hindered, a longer reaction time may be necessary.

-

Incomplete Reduction: Ensure the catalyst is active and not poisoned. Vigorous stirring is crucial for effective hydrogenation. If catalytic hydrogenation is problematic, chemical reducing agents like sodium dithionite (Na₂S₂O₄) can be an effective alternative, though the work-up is more complex.[3]

-

Side Reactions: A common side reaction during hydrogenation is the reduction of the enamine double bond, which can lead to impurities. This is minimized by careful monitoring and stopping the reaction once the starting material is consumed.

Conclusion

The Leimgruber-Batcho synthesis provides a reliable and high-yielding route to this compound. Its strategic advantages, including excellent regiochemical control and the ability to generate an indole core that is unsubstituted at the biologically important C2 and C3 positions, make it the superior choice for this target.[3] This guide provides the necessary theoretical framework and practical protocol for researchers to successfully synthesize this valuable chemical intermediate, enabling further exploration in drug discovery and development programs.

References

-

Gassman, P. G., & van Bergen, T. J. (1973). 2-METHYL-1H-INDOLE-5-CARBOXYLIC ACID, ETHYL ESTER. Organic Syntheses, 53, 59. [Link]

- CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents. (n.d.).

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32933–32961. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]

-

Synthesis of indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 275-293). John Wiley & Sons, Inc. [Link]

-

Switching Chemoselectivity Based on the Ring Size: How to Make Ring-Fused Indoles Using Transition-Metal-Mediated Cross-Coupling. (2021). ACS Catalysis, 11(19), 11983–11991. [Link]

-

Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved from [Link]

-

Gribble, G. W. (2017). Hemetsberger Indole Synthesis. In Name Reactions in Heterocyclic Chemistry II (pp. 295-306). John Wiley & Sons, Inc. [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions for Indoles. (2010). ChemInform, 41(32). [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(12), 2795. [Link]

-

Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2022). Molecules, 27(19), 6599. [Link]

-

Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

-

Hemetsberger reaction: New approach to the synthesis of novel dihydroindoloindole systems. (2020). Arkivoc, 2020(5), 1-13. [Link]

-

Cyclization of Free Radicals at the C-7 Position of Ethyl Indole–2-carboxylate Derivatives: an Entry to a New Class of Duocarmycin Analogues. (2007). Arkivoc, 2007(13), 129-140. [Link]

-

Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 459. [Link]

-

Fischer indole synthesis in the absence of a solvent. (2001). Journal of Chemical Research, 2001(6), 245-246. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2018). Journal of Medicinal Chemistry, 61(23), 10794–10813. [Link]

-

Methyl 1H-indole-2-carboxylate | C10H9NO2 | CID 70992 - PubChem. (n.d.). Retrieved from [Link]

-

Methyl Esters - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances, 7(85), 54104-54127. [Link]

-

Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole. (2023). RSC Advances, 13(28), 19137–19141. [Link]

-

A new one-pot synthesis of substituted indoles via Leimgruber-Batcho reaction. (2024). International Journal of Advanced Research, 12(2), 528-532. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). RSC Advances, 11(52), 32933–32961. [Link]

-

Fischer Indole Synthesis. (2021). In Comprehensive Organic Name Reactions and Reagents (pp. 1-22). John Wiley & Sons, Inc. [Link]

-

Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0 | Chemsrc. (n.d.). Retrieved from [Link]

-

Fischer Indole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Leimgruber–Batcho Indole Synthesis. (2024, December 13). YouTube. Retrieved from [Link]

-

Multifold C−C Coupling and Unorthodox Cyclization Catalysis for Selective Synthesis of Indolotriarylmethanes, Indolocarbazoles, and Their Analogues: A Control Experiment Study. (2020). The Journal of Organic Chemistry, 85(17), 11218–11233. [Link]

-

Ag(i)-catalyzed cyclization of o-alkynylacetophenones facilitated through acetal formation: synthesis of C3-naphthyl indole derivatives. (2015). Organic & Biomolecular Chemistry, 13(29), 7948-7952. [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol—Mechanistic and Process Intensification Studies under Continuous Flow Conditions. (2013). Organic Process Research & Development, 17(2), 289-296. [Link]

-

Fluorescence-properties and excited state interactions of 7-hydroxy-4-methylcoumarin laser dye. (1987). Journal of Photochemistry, 38(2), 177-191. [Link]

-

Leimgruber-Batcho Indole Synthesis (mid-20 th century). (2023). ChemViews. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Indole synthesis [organic-chemistry.org]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. journalijar.com [journalijar.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. tetratek.com.tr [tetratek.com.tr]

An In-depth Technical Guide to the Chemical Properties of Methyl 7-methyl-1H-indole-4-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Foreword

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its unique electronic properties and the ability to participate in various biological interactions make it a privileged structure in drug design. This guide focuses on a specific, yet potentially valuable derivative: methyl 7-methyl-1H-indole-4-carboxylate . While not as extensively documented as some of its isomers, its structural features—a methyl group at the 7-position and a methyl carboxylate at the 4-position—suggest a unique profile of reactivity and biological potential. This document serves as a comprehensive technical resource, providing a scientifically grounded exploration of its synthesis, spectroscopic properties, reactivity, and potential applications for professionals in the field of drug discovery and development.

Synthesis of this compound

The synthesis of the target compound, this compound, is most logically approached via a two-step process: first, the synthesis of the parent carboxylic acid, 7-methyl-1H-indole-4-carboxylic acid, followed by its esterification.

Synthesis of 7-methyl-1H-indole-4-carboxylic acid

Diagram 1: Proposed Synthesis of 7-methyl-1H-indole-4-carboxylic acid

Esterification of 7-methyl-1H-indole-4-carboxylic acid

With the parent carboxylic acid in hand, the final step is esterification to yield this compound. Two robust and widely applicable methods are presented here: the classic Fischer-Speier esterification and the milder Steglich esterification, which is particularly suitable for substrates with sensitive functional groups.

This method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst.[4][5][6][7][8]

Experimental Protocol:

-

To a solution of 7-methyl-1H-indole-4-carboxylic acid (1.0 eq) in anhydrous methanol (20-50 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices:

-

Excess Methanol: Using methanol as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[5][8]

-

Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by methanol.[8]

-

Aqueous Workup: The sodium bicarbonate wash neutralizes the acid catalyst, while the water and brine washes remove any remaining water-soluble impurities.

This method is ideal for acid-sensitive substrates or when milder reaction conditions are required. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3][9][10][11]

Experimental Protocol:

-

Dissolve 7-methyl-1H-indole-4-carboxylic acid (1.0 eq), methanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.

-

Filter off the DCU precipitate and wash the filtrate with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

DCC: Activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2][9]

-

DMAP: Acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium intermediate, which is then readily attacked by the alcohol. This minimizes the formation of the N-acylurea byproduct.[2][9]

-

Anhydrous Conditions: Essential to prevent the hydrolysis of the reactive intermediates.

Diagram 2: Experimental Workflow for Esterification

Spectroscopic Properties

The elucidation of the structure of a novel compound relies heavily on a suite of spectroscopic techniques. Below are the predicted spectroscopic data for this compound, based on the known spectra of closely related compounds such as methyl indole-4-carboxylate and 7-methylindole.[9][12][13][14]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.2-8.5 | br s | 1H | N-H | The indole N-H proton typically appears as a broad singlet in this downfield region. |

| ~7.7-7.9 | d | 1H | H-5 | The proton at C5 is expected to be a doublet due to coupling with H6. The electron-withdrawing effect of the adjacent carboxylate group will shift it downfield. |

| ~7.2-7.4 | t | 1H | H-6 | The proton at C6 is expected to be a triplet due to coupling with H5 and H7. |

| ~7.0-7.2 | t | 1H | H-2 | The proton at C2 of the indole ring typically appears as a triplet due to coupling with the N-H and H3 protons. |

| ~6.8-7.0 | d | 1H | H-3 | The proton at C3 is expected to be a triplet (or dd) due to coupling with H2 and the N-H proton. |

| ~3.9-4.0 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |

| ~2.4-2.6 | s | 3H | 7-CH₃ | The methyl protons at the 7-position will appear as a singlet. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ will likely exhibit the following signals:

| Chemical Shift (δ, ppm) | Carbon Atom | Rationale |

| ~168-170 | C=O | The carbonyl carbon of the ester group is expected in this region. |

| ~136-138 | C-7a | A quaternary carbon of the indole ring. |

| ~128-130 | C-3a | A quaternary carbon of the indole ring. |

| ~125-127 | C-4 | The carbon bearing the carboxylate group, shifted downfield. |

| ~122-124 | C-2 | The C2 carbon of the indole ring. |

| ~120-122 | C-6 | An aromatic CH carbon. |

| ~118-120 | C-5 | An aromatic CH carbon. |

| ~115-117 | C-7 | The carbon bearing the methyl group. |

| ~102-104 | C-3 | The C3 carbon of the indole ring. |

| ~51-53 | -OCH₃ | The methyl carbon of the ester group. |

| ~16-18 | 7-CH₃ | The methyl carbon at the 7-position. |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:[15][16][17]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400-3300 | N-H stretch | Indole N-H |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H (methyl groups) |

| ~1720-1700 | C=O stretch | Ester carbonyl |

| ~1620-1450 | C=C stretch | Aromatic ring |

| ~1250-1100 | C-O stretch | Ester C-O |

Mass Spectrometry (MS)

The electron ionization mass spectrum (EI-MS) would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₁H₁₁NO₂ = 189.21 g/mol ). Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z 158, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 130.[1][18][19][20]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of the electron-rich indole nucleus and the substituents on the benzene ring.

-

Electrophilic Aromatic Substitution: The indole ring is highly susceptible to electrophilic attack, primarily at the C3 position. The presence of the electron-donating 7-methyl group would further activate the ring towards electrophiles. However, the electron-withdrawing methyl carboxylate group at the C4 position will deactivate the benzene portion of the ring, making substitution on the pyrrole ring even more favorable.

-

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

-

Reactions of the Ester Group: The methyl ester can undergo typical ester reactions, such as hydrolysis to the corresponding carboxylic acid under acidic or basic conditions, and amidation with amines to form the corresponding amides.

-

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). The indole ring itself can be reduced to an indoline under certain conditions, for example, with sodium borohydride in carboxylic acid media.[21]

Potential Applications in Drug Discovery

Indole-4-carboxylate derivatives are valuable building blocks in medicinal chemistry.[22] They have been utilized in the synthesis of compounds targeting a range of biological targets.

-

Enzyme Inhibitors: The indole scaffold can be elaborated to design inhibitors for various enzymes. For instance, indole derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and kinases.[23]

-

Receptor Antagonists: Substituted indoles have been developed as antagonists for histamine H3 receptors and CCR3 membrane binding ligands.[23]

-

Anticancer and Antimicrobial Agents: The indole nucleus is a common feature in many anticancer and antimicrobial compounds.[1][22][24] The unique substitution pattern of this compound could provide a novel scaffold for the development of new therapeutic agents in these areas.

Conclusion

This compound represents an intriguing yet underexplored molecule with significant potential in synthetic and medicinal chemistry. This guide provides a comprehensive framework for its synthesis, characterization, and potential applications. The proposed synthetic routes are based on reliable and well-established chemical transformations, and the predicted spectroscopic data offer a solid foundation for its identification and characterization. The unique substitution pattern of this indole derivative may impart novel biological activities, making it a valuable target for further investigation in drug discovery programs. It is our hope that this technical guide will serve as a valuable resource for researchers and scientists working at the forefront of chemical and pharmaceutical innovation.

References

-

PubChem. methyl 1H-indole-4-carboxylate. National Center for Biotechnology Information. [Link]

-

Millich, F., & Becker, E. I. (1958). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 23(8), 1096–1101. [Link]

-

SpectraBase. Methyl indole-4-carboxylate. [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. [Link]

-

University of Toronto. Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

-

SpectraBase. 7-Methylindole. [Link]

-

Fischer Esterification. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Fadaeinasab, M., et al. (2019). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 13, 1-19. [Link]

-

Organic Chemistry Portal. Steglich Esterification. [Link]

-

Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. [Link]

-

Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. 2025. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

Umetskaia, V. N., & Konovalov, L. V. (1981). [Modeling intramolecular interactions in proteins: IR-spectroscopy study of complexes of indole and its derivatives]. Biofizika, 26(5), 773–776. [Link]

-

Trivedi, M. K., et al. (2015). Biofield Treatment: A Potential Strategy for Modification of Physical and Thermal Properties of Indole. ResearchGate. [Link]

-

Vasava, D., et al. (2019). Study and Characterization of Indole Carboxylate Derivative Synthesized Via Condensation. ResearchGate. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Indole. [Link]

-

De Salvo, C., et al. (2024). Carbonylative synthesis and functionalization of indoles. Beilstein Journal of Organic Chemistry, 20, 482–522. [Link]

-

Rhodium.ws. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines. [Link]

-

Zhang, X., et al. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Molecules, 27(15), 4811. [Link]

-

Singh, P., et al. (2010). Mass spectral studies of nitroindole compounds. Trade Science Inc. [Link]

-

Wang, Y., et al. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. Molecules, 28(24), 8099. [Link]

-

Subota, A. I., et al. (2017). Scalable synthesis and properties of 7-methyl-4-azaindole. ResearchGate. [Link]

- Google Patents. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.

Sources

- 1. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 2. Steglich Esterification [organic-chemistry.org]

- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 4. jk-sci.com [jk-sci.com]

- 5. athabascau.ca [athabascau.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. cerritos.edu [cerritos.edu]

- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. [Modeling intramolecular interactions in proteins: IR-spectroscopy study of complexes of indole and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. tsijournals.com [tsijournals.com]

- 20. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Indole [webbook.nist.gov]

- 24. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Methyl 7-methyl-1H-indole-4-carboxylate

Introduction: The Untapped Potential of a Privileged Scaffold

The indole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of natural products and synthetic drugs.[1] Its unique electronic and structural features allow for diverse biological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[2][3][4] This guide focuses on a specific, yet underexplored, member of this family: methyl 7-methyl-1H-indole-4-carboxylate .

While extensive research exists for the broader indole class, specific data on this compound remains limited in publicly available scientific literature.[1] However, the structural motifs present in this molecule—the indole core, a methyl group at the 7-position, and a methyl carboxylate at the 4-position—suggest a high potential for significant biological activity. This guide will, therefore, serve as a comprehensive roadmap for researchers and drug development professionals, providing a theoretical framework and detailed experimental protocols to systematically investigate and unlock the therapeutic potential of this compound. We will proceed by hypothesizing its activities based on structure-activity relationships gleaned from related indole derivatives and outlining a rigorous, multi-faceted approach to its biological characterization.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on substituted indoles, we can postulate several key biological activities for this compound. The following sections will explore these hypotheses and provide the scientific reasoning that underpins them.

Neuroprotective and Anti-Neuroinflammatory Activity

The indole nucleus is a common feature in molecules with neuroprotective properties.[5][6] Derivatives have been shown to protect neurons from oxidative stress and inflammation, key pathologies in neurodegenerative diseases like Parkinson's and Alzheimer's.[7][8] For instance, indole derivatives have demonstrated the ability to reduce the production of reactive oxygen species (ROS) and protect against amyloid-beta induced cytotoxicity in neuroblastoma cells.[8]

Causality: The 7-methyl group may enhance lipophilicity, potentially improving blood-brain barrier penetration. The indole nitrogen can act as a hydrogen bond donor, interacting with key residues in protein targets, while the aromatic system can participate in π-stacking interactions. We hypothesize that this compound could modulate neuroinflammatory pathways, such as the NF-κB signaling cascade, and exert antioxidant effects, thereby protecting neuronal cells from damage.

Proposed Signaling Pathway to Investigate:

Caption: Hypothesized anti-neuroinflammatory mechanism of action.

Anti-inflammatory Activity

Indole derivatives are well-documented for their anti-inflammatory properties.[9][10] For example, indole-4-carboxaldehyde has been shown to attenuate methylglyoxal-induced hepatic inflammation by reducing the expression of pro-inflammatory genes.[11] The mechanism often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[4]

Causality: The indole scaffold can mimic the structure of endogenous signaling molecules involved in inflammation. The electron-donating methyl group at the 7-position and the electron-withdrawing carboxylate at the 4-position create a unique electronic profile that may favor binding to the active sites of inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX).

Anticancer and Cytotoxic Activity

The indole ring is a key component of numerous anticancer agents, including the vinca alkaloids.[2] Synthetic indole derivatives have been shown to exhibit cytotoxicity against a range of cancer cell lines, such as MCF-7 (breast), A549 (lung), and HCT116 (colon).[2][12] The mechanisms are diverse, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.

Causality: The planar indole ring can intercalate into DNA or bind to the colchicine binding site of tubulin. The specific substitution pattern of this compound could confer selectivity for certain cancer cell types or specific molecular targets within cancer cells.

Proposed Experimental Workflows for Biological Characterization

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. This workflow ensures a logical progression from initial cytotoxicity assessments to more complex mechanistic studies.

Caption: Tiered workflow for biological activity screening.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating appropriate controls to ensure data integrity and reproducibility.

Protocol 1: General Cytotoxicity Assessment

Objective: To determine the general toxicity of this compound in relevant cell lines and establish a non-toxic concentration range for subsequent bioassays.

Methodology: MTT Assay

-

Cell Culture:

-

Plate cells (e.g., SH-SY5Y for neuroprotection, RAW 264.7 for inflammation, MCF-7 for cancer) in a 96-well plate at a density of 1 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.

-

Replace the medium in the wells with the compound-containing medium. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

-

Incubate for 24 or 48 hours.

-

-

MTT Addition:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (concentration that inhibits 50% of cell growth) value.

-

Self-Validation System: The inclusion of untreated and vehicle controls is critical. A known cytotoxic agent (e.g., doxorubicin) should be run in parallel as a positive control to validate the assay's performance.

Protocol 2: In Vitro Anti-Neuroinflammatory Assay

Objective: To assess the ability of the compound to inhibit the production of inflammatory mediators in microglial cells.

Methodology: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture:

-

Plate RAW 264.7 macrophage cells (a common model for microglia) in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

-

-

Compound Pre-treatment:

-

Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.

-

-

Inflammatory Challenge:

-

Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate for 24 hours.

-

-

NO Measurement (Griess Assay):

-

Collect 50 µL of supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

-

Determine the percentage of NO inhibition relative to the LPS-only treated cells.

-

Self-Validation System: Controls must include: untreated cells (baseline NO), cells treated with LPS only (maximum NO production), and cells treated with a known inhibitor (e.g., L-NAME) plus LPS (positive control).

Protocol 3: In Vitro Anticancer Apoptosis Assay

Objective: To determine if the cytotoxic effect of the compound on cancer cells is mediated by the induction of apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Staining

-

Cell Culture and Treatment:

-

Plate MCF-7 cells in a 6-well plate at 2 x 10⁵ cells/well and incubate overnight.

-

Treat cells with the IC₅₀ concentration of this compound for 24 hours. Include vehicle-treated control wells.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC Annexin V and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Self-Validation System: A known apoptosis-inducing agent like staurosporine should be used as a positive control. Unstained and single-stained controls are necessary for setting the proper compensation and gates on the flow cytometer.

Data Presentation

All quantitative data should be summarized in clear, concise tables for easy comparison.

Table 1: Cytotoxicity of this compound

| Cell Line | Type | IC₅₀ (µM) after 48h |

| SH-SY5Y | Neuroblastoma | [Insert Data] |

| RAW 264.7 | Macrophage | [Insert Data] |

| MCF-7 | Breast Cancer | [Insert Data] |

| HDF | Normal Fibroblast | [Insert Data] |

Table 2: Anti-inflammatory Activity

| Treatment | Nitric Oxide Production (% of LPS control) |

| Vehicle Control | [Insert Data] |

| LPS (1 µg/mL) | 100% |

| Compound (1 µM) + LPS | [Insert Data] |

| Compound (10 µM) + LPS | [Insert Data] |

| L-NAME (Positive Control) + LPS | [Insert Data] |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of the biological activities of this compound. The proposed workflows and protocols are designed to generate robust and reproducible data, enabling a thorough understanding of this novel compound's therapeutic potential. Positive results in the outlined in vitro assays would warrant progression to more advanced mechanistic studies and, ultimately, validation in preclinical in vivo models. The exploration of this and other understudied indole derivatives represents a promising frontier in the ongoing quest for new and effective therapeutic agents.

References

-

Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI. [Link]

-

Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation. (2019). PubMed Central. [Link]

-

Development of new indole-derived neuroprotective agents. (2011). PubMed. [Link]

-

Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress. (1999). PubMed Central. [Link]

-

1H-Indole-4-carboxylic acid, methyl ester. (n.d.). Organic Syntheses. [Link]

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. (2023). MDPI. [Link]

-

Indole Assay Kit. (n.d.). Cell Biolabs, Inc. [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. (2024). PubMed Central. [Link]

-

Indole Test Protocol. (2009). American Society for Microbiology. [Link]

-

Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbiology Info.com. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. (2025). International Journal of Environmental Sciences. [Link]

-

Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti-Inflammatory & Analgesic Evaluation. (2025). ResearchGate. [Link]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). MDPI. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. (2023). ChemRxiv. [Link]

-

Synthesis and biological activity of functionalized indole-2-carboxylates, triazino[4,5-a]indoles, and pyridazino[4,5-b]indoles. (2007). PubMed. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (2021). Royal Society of Chemistry. [Link]

-

Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. (2012). PubMed Central. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chulalongkorn University Digital Collections. [Link]

-

Synthesis and antitumor activity of novel indole derivatives containing α-aminophosphonate moieties. (2015). Arabian Journal of Chemistry. [Link]

-

Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. (2021). RSC Publishing. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2020). NIH. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2020). PubMed Central. [Link]

-

Methyl 1H-indole-7-carboxylate. (n.d.). Chemsrc. [Link]

-

Methyl indole-7-carboxylate. (n.d.). PubChem. [Link]

-

Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). Brieflands. [Link]

-

methyl 1H-indole-4-carboxylate. (n.d.). PubChem. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. (2024). PubMed Central. [Link]

-

Design & Synthesis of Novel Nitrofuranyl Indole Carboxylates as Potential Antibacterial Drug Conjugates. (2023). ChemRxiv. [Link]

-

7-Methylindole. (n.d.). Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of the New Group of Indole-Derived Neuroprotective Drugs Affecting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]

- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. theaspd.com [theaspd.com]

- 10. researchgate.net [researchgate.net]

- 11. Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]

methyl 7-methyl-1H-indole-4-carboxylate IUPAC name and structure

An In-depth Technical Guide to Methyl 7-methyl-1H-indole-4-carboxylate: Synthesis, Properties, and Therapeutic Potential

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery. This guide focuses on a specific, less-explored derivative, This compound , providing a comprehensive overview for researchers and drug development professionals. We will delve into its structure and properties, propose a robust synthetic pathway, and explore its potential applications based on the established significance of the substituted indole framework.

PART 1: Physicochemical and Structural Properties

The IUPAC name for the compound of interest is This compound . Its structure consists of a bicyclic indole core with a methyl group at the 7-position and a methyl carboxylate group at the 4-position.

Chemical Structure:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1 & 2: Synthesis of 2,6-Dimethylphenylhydrazine

-

Dissolve 2,6-dimethylaniline in aqueous HCl.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt.

-

Slowly add a solution of tin(II) chloride (SnCl₂) in concentrated HCl to reduce the diazonium salt to the corresponding hydrazine.

-

Isolate the 2,6-dimethylphenylhydrazine hydrochloride by filtration and neutralize to obtain the free hydrazine.

Causality: The diazotization followed by reduction is a standard method for converting anilines to phenylhydrazines, the key precursors for the Fischer indole synthesis.

Step 3 & 4: Fischer Indole Synthesis

-

React 2,6-dimethylphenylhydrazine with methyl pyruvate in a suitable solvent (e.g., ethanol).

-

Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.

-

Heat the reaction mixture to induce cyclization and aromatization, yielding methyl 7-methyl-1H-indole-2-carboxylate.

Causality: The acid catalyst facilitates the-[3][3]sigmatropic rearrangement of the hydrazone intermediate, which is the key step in the formation of the indole ring.

Step 5-8: Functional Group Manipulations

-

Decarboxylation: The ester at the C2 position can be removed via saponification to the carboxylic acid followed by heating.

-

Formylation: Introduce a formyl group at the C4 position of 7-methylindole. While challenging, this can be achieved under specific conditions, potentially through a directed metallation approach.

-

Oxidation: Oxidize the C4-aldehyde to a carboxylic acid using a suitable oxidizing agent like potassium permanganate or silver(I) oxide.

-

Esterification: React the resulting 7-methyl-1H-indole-4-carboxylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄) to yield the final product, this compound. [4] Trustworthiness: Each step in this proposed synthesis is based on well-established and reliable organic chemistry transformations. The overall strategy provides a logical and feasible pathway to the target molecule.

PART 3: Applications in Drug Discovery

The indole nucleus is a key pharmacophore in a wide array of therapeutic agents, exhibiting anticancer, anti-inflammatory, antimicrobial, and antiviral activities. [2]The substitution pattern on the indole ring plays a crucial role in modulating the biological activity.

Potential as an Anticancer Agent

Many indole derivatives exert their anticancer effects by inhibiting key enzymes involved in cell proliferation and survival, such as kinases and tubulin. [1]For example, indole derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK-2), both of which are critical targets in cancer therapy. [1]

Caption: Hypothetical mechanism of action as a dual EGFR/CDK2 inhibitor.

The specific substitution pattern of this compound, with a small alkyl group at C7 and an ester at C4, could offer a unique steric and electronic profile for binding to enzyme active sites. Further research, including synthesis and biological screening, is necessary to validate this potential.

Other Potential Therapeutic Areas

-

Anti-infective Agents: Indole derivatives have shown promise in combating drug-resistant pathogens. [1]* Neurological Disorders: The indole structure is present in neurotransmitters like serotonin, making its derivatives candidates for treating neurological and psychiatric conditions.

-

Anti-inflammatory Agents: Certain indole-based compounds have demonstrated potent anti-inflammatory properties. [2]

PART 4: Spectroscopic Characterization

The structure of synthesized this compound would be confirmed using a combination of spectroscopic techniques.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons on the indole ring (3H, complex splitting pattern).- NH proton (1H, broad singlet).- Methyl ester protons (3H, singlet, ~3.9 ppm).- C7-methyl protons (3H, singlet, ~2.5 ppm). |

| ¹³C NMR | - Carbonyl carbon of the ester (~168 ppm).- Aromatic carbons of the indole ring.- Methyl ester carbon (~52 ppm).- C7-methyl carbon (~15-20 ppm). |

| IR Spectroscopy | - N-H stretching vibration (~3300-3400 cm⁻¹).- C=O stretching of the ester (~1700-1720 cm⁻¹).- C-O stretching vibrations.- Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | - Molecular ion peak (M⁺) corresponding to the molecular weight (189.21). |

Self-Validation: The combination of these spectroscopic methods provides a self-validating system for structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition.

Conclusion

This compound represents an intriguing yet underexplored molecule within the vast family of indole derivatives. Based on established chemical principles, a viable synthetic route can be devised, and its structure can be rigorously characterized. The proven therapeutic importance of the indole scaffold suggests that this compound could be a valuable candidate for further investigation in drug discovery programs, particularly in the fields of oncology and infectious diseases. This guide provides a foundational framework to stimulate and support such research endeavors.

References

-

Chemsrc. Methyl 1H-indole-7-carboxylate | CAS#:93247-78-0. Available from: [Link]

-

Organic Syntheses. 1H-Indole-4-carboxylic acid, methyl ester. Available from: [Link]

-

Shanghai Finechem Biotechnology Co., Ltd. Methyl indole-7-carboxylate 93247-78-0. Available from: [Link]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

-

Royal Society of Chemistry. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available from: [Link]

-

Wikipedia. 7-Methylindole. Available from: [Link]

-

ChemSynthesis. methyl 1H-indole-4-carboxylate. Available from: [Link]

-

MDPI. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Available from: [Link]

-

PubChem. methyl 1H-indole-4-carboxylate. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 7-methyl-1H-indole-4-carboxylate: Starting Materials and Core Methodologies

Introduction

Methyl 7-methyl-1H-indole-4-carboxylate is a key heterocyclic scaffold of significant interest to researchers in drug discovery and development. Its substituted indole core is a privileged structure found in a multitude of biologically active compounds. The strategic placement of the methyl group at the 7-position and the carboxylate at the 4-position offers a unique template for the exploration of chemical space in the pursuit of novel therapeutic agents. This guide provides an in-depth analysis of the primary synthetic routes to this valuable molecule, focusing on the critical selection of starting materials and the causal factors underpinning the choice of reaction pathways. We will explore both classical and modern synthetic strategies, offering detailed experimental protocols and a comparative analysis to inform laboratory practice.

Strategic Approaches to the Indole Core: A Comparative Overview

The synthesis of polysubstituted indoles such as this compound can be approached through several established methodologies. The choice of a specific route is often dictated by the availability of starting materials, desired scale of synthesis, and tolerance to specific functional groups. This guide will focus on two of the most robust and widely adopted strategies: the Fischer Indole Synthesis and the Leimgruber-Batcho Indole Synthesis.

| Synthetic Route | Key Starting Materials | Advantages | Disadvantages |

| Fischer Indole Synthesis | Substituted phenylhydrazine, α-ketoester (e.g., methyl pyruvate) | Versatile, well-established, tolerant of various functional groups. | Requires synthesis of the specific phenylhydrazine, can lead to regioisomeric mixtures with unsymmetrical ketones.[1][2] |

| Leimgruber-Batcho Indole Synthesis | Substituted o-nitrotoluene | High-yielding, mild conditions, readily available starting materials.[3] | The intermediate enamines can be unstable. |

| Modern Palladium-Catalyzed Variants | Substituted o-nitro- or o-halostyrenes | High efficiency, excellent functional group tolerance.[4] | Requires specialized catalysts and ligands, potential for metal contamination in the final product. |

Route 1: The Fischer Indole Synthesis - A Classic Approach

The Fischer indole synthesis, discovered in 1883, remains a cornerstone of indole chemistry.[1] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a carbonyl compound.[5][6]

Retrosynthetic Analysis and Starting Material Selection

A retrosynthetic analysis of this compound via the Fischer route points to two key building blocks: (2-methyl-5-(methoxycarbonyl)phenyl)hydrazine and methyl pyruvate . The synthesis of the substituted phenylhydrazine is a critical preparatory step. A plausible route to this hydrazine begins with commercially available 2-methyl-5-nitrobenzoic acid.

Experimental Protocols

Step 1: Esterification of 2-methyl-5-nitrobenzoic acid

The initial step involves the protection of the carboxylic acid as a methyl ester. This is a standard procedure, often carried out using methanol in the presence of an acid catalyst like sulfuric acid.

-

Protocol:

-

Suspend 2-methyl-5-nitrobenzoic acid in methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 2-methyl-5-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group

The nitro group is then reduced to an amine. Common reducing agents for this transformation include tin(II) chloride, catalytic hydrogenation with palladium on carbon, or iron in acetic acid.

-

Protocol (using SnCl₂):

-

Dissolve methyl 2-methyl-5-nitrobenzoate in ethanol.

-

Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the reduction is complete.

-

Basify the mixture with a concentrated sodium hydroxide solution and extract the product with ethyl acetate.

-

Dry, filter, and concentrate the organic layer to yield methyl 3-amino-4-methylbenzoate.

-

Step 3: Synthesis of the Phenylhydrazine

The aniline is converted to the corresponding hydrazine via diazotization followed by reduction.

-

Protocol:

-

Dissolve methyl 3-amino-4-methylbenzoate in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

After stirring for a short period, add this diazonium salt solution to a pre-cooled solution of tin(II) chloride in concentrated hydrochloric acid.

-

Stir the resulting mixture, allowing it to warm to room temperature.

-

Collect the precipitated hydrazine hydrochloride salt by filtration, wash with a small amount of cold water, and dry.

-

Step 4: Fischer Indole Synthesis

The final step is the condensation of the synthesized hydrazine with methyl pyruvate and subsequent cyclization. A variety of acids can be used to catalyze this reaction, including polyphosphoric acid (PPA), sulfuric acid, or zinc chloride.[1][2]

-

Protocol:

-

Add the (2-methyl-5-(methoxycarbonyl)phenyl)hydrazine hydrochloride and methyl pyruvate to a suitable solvent, such as ethanol or acetic acid.

-

Add the acid catalyst (e.g., a few drops of concentrated sulfuric acid or a catalytic amount of zinc chloride).

-

Heat the reaction mixture to reflux until the formation of the indole is complete.

-

Cool the mixture and pour it into water.

-

Extract the product with an organic solvent, wash the organic layer with a neutralizing solution (e.g., sodium bicarbonate), and then with brine.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain this compound.

-

Route 2: The Leimgruber-Batcho Indole Synthesis - A Modern Alternative

The Leimgruber-Batcho indole synthesis provides a high-yielding and often more direct route to indoles from o-nitrotoluenes.[3] This method avoids the sometimes-problematic synthesis and isolation of phenylhydrazines.

Retrosynthetic Analysis and Starting Material Selection

For the synthesis of this compound, the Leimgruber-Batcho approach commences with methyl 2-methyl-3-nitrobenzoate . This starting material can be prepared from 2-methyl-3-nitrobenzoic acid.

A highly efficient modern variation of this route involves a palladium-catalyzed N-heteroannulation of a 2-nitrostyrene derivative, which can be synthesized from methyl 2-methyl-3-nitrobenzoate.[4]

Experimental Protocols (Palladium-Catalyzed Variant)

This protocol is adapted from a procedure for the synthesis of methyl indole-4-carboxylate and is expected to be applicable to the 7-methyl analogue.[4]

Step 1: Bromination of Methyl 2-methyl-3-nitrobenzoate

-

Protocol:

-

To a solution of methyl 2-methyl-3-nitrobenzoate and dibenzoyl peroxide in carbon tetrachloride, add a solution of bromine in carbon tetrachloride while heating at reflux and irradiating with a flood lamp.[4]

-

Continue heating and irradiation until the reaction is complete.

-

Cool the mixture, remove the solvent under reduced pressure, and use the crude methyl 2-(bromomethyl)-3-nitrobenzoate in the next step without further purification.

-

Step 2: Wittig Salt Formation

-

Protocol:

-

Dissolve the crude methyl 2-(bromomethyl)-3-nitrobenzoate in chloroform and add triphenylphosphine.

-

Heat the solution to reflux.

-

After cooling, precipitate the Wittig salt by adding diethyl ether.[4]

-

Collect the salt by filtration and dry.

-

Step 3: Wittig Reaction to form the 2-Nitrostyrene

-

Protocol:

-

Dissolve the Wittig salt in dichloromethane.

-

In a separate flask, place paraformaldehyde and connect it to the flask containing the Wittig salt solution.

-

Heat the paraformaldehyde to generate formaldehyde gas, which will react with the ylide formed in situ to produce methyl 2-ethenyl-3-nitrobenzoate.[4]

-

Purify the product by column chromatography.

-

Step 4: Palladium-Catalyzed Reductive N-Heteroannulation

-

Protocol:

-

In a pressure vessel, dissolve the methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile.

-

Add palladium(II) acetate and saturate the vessel with carbon monoxide.[4]

-

Heat the reaction mixture. The progress of the reaction can be monitored by venting and repressurizing with CO.

-

Upon completion, cool the mixture, concentrate, and purify by column chromatography to yield this compound.

-

Conclusion

The synthesis of this compound can be effectively achieved through both the classical Fischer indole synthesis and the more modern Leimgruber-Batcho approach, including its palladium-catalyzed variations. The Fischer route offers versatility but necessitates the multi-step synthesis of the key phenylhydrazine intermediate. In contrast, the Leimgruber-Batcho synthesis and its modern counterparts provide a more direct and often higher-yielding pathway from readily accessible o-nitrotoluene derivatives. The choice of the optimal route will depend on the specific resources and expertise available in the laboratory. This guide provides the foundational knowledge and detailed protocols to enable researchers to confidently undertake the synthesis of this important heterocyclic building block.

References

- Leimgruber, W.; Batcho, A. D. Indole Synthesis. U.S.

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41-398.

-

Fischer indole synthesis. Wikipedia. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

- Gribble, G. W. Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.

- Söderberg, B. C. G.; Shriver, J. A.; Wallace, J. M. 1H-Indole-4-carboxylic acid, methyl ester. Org. Synth.2003, 80, 75.

-

Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. Molecules2020 , 25, 3334. [Link]

-

Fischer indole synthesis. chemeurope.com. [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fischer_indole_synthesis [chemeurope.com]

potential therapeutic targets for indole derivatives

Beginning Investigation into Indoles

I'm now starting a broad survey of indole derivatives and their therapeutic potential. I'm focusing on their mechanisms and known biological targets to get a lay of the land. I plan on following this up by...

Mapping Indole Derivatives' Landscape

My initial broad search of indole derivatives is underway, centered on their therapeutic potential, mechanisms, and biological targets. I'm expanding this into focused searches within oncology, neurodegenerative diseases, and infectious diseases, looking at precise molecular targets. I'm also digging into chemical modifications and their impacts on target binding, and seeking established validation assays, like SPR and ITC, to create a strong foundation for future research.

Defining Scope & Technical Guide

I'm now diving into the specifics. I'm focusing on key therapeutic areas like oncology and neurodegenerative diseases, pinpointing molecular targets and chemical modifications. I am gathering validation assay info to build the guide. I'm also looking at signaling pathways and relevant data, with a focus on creating accurate Graphviz diagrams and comprehensive experimental protocol descriptions.

Exploring Indole's Potential

I've just uncovered a significant volume of data showcasing indole derivatives' potential therapeutic applications. The search revealed that indole acts as a "privileged scaffold," exhibiting activity against multiple diseases like cancer, neurodegenerative disorders, and various infections. This preliminary assessment opens up exciting possibilities.

Defining Key Therapeutic Targets

I'm now diving deeper into the specific therapeutic areas. My analysis indicates indole derivatives show promise in oncology, neurodegenerative diseases, and infectious diseases. It appears kinases, enzymes, tubulin, and signaling pathways are key cancer targets. In neurodegenerative diseases, the focus is on multi-target strategies. Finally, viral targets and COX enzymes are emerging in the context of infectious and inflammatory diseases.

Analyzing Data and Targets

I'm now consolidating the data and refining my focus. My findings highlight indole derivatives' versatility across oncology, neurodegenerative diseases, and infectious/inflammatory diseases. For each, I'm identifying specific derivatives and seeking quantitative data and detailed mechanisms. I also need to find established experimental protocols and drug examples to flesh out this technical guide.

Expanding Scope of Research

I'm expanding my scope to get more concrete data. My search confirmed indole's broad therapeutic value, identifying specific targets in oncology, neurodegeneration, and infectious/inflammatory diseases. To flesh out the information, I now need to find specific derivatives, quantitative data, detailed mechanisms, experimental protocols, and clinical examples. This is key to building a comprehensive technical guide.

Gathering More Mechanism Details

I've been sifting through the latest search results and unearthed significant insights into the mechanisms of action for various anticancer indole derivatives. It looks like kinase inhibitors like Sunitinib, tubulin polymerization inhibitors (Vinca alkaloids and synthetic indoles), and histone deacetylase inhibitors are among the key findings this time. I'm focusing on the specifics of these targets.

Expanding the Search Scope

I'm now expanding the focus to include neurodegenerative and infectious diseases. I've found detailed mechanism data for cancer-related indole derivatives, including kinase inhibitors, tubulin inhibitors, and HDAC inhibitors, alongside quantitative data. To create a comprehensive guide, I need to find specific information on indole derivatives that target AChE, BChE, MAO, and GSK-3β for neurodegenerative diseases.

Refining Target Areas

I've made great strides in understanding anticancer indole derivatives. My recent searches have yielded detailed mechanism information and quantitative data on kinase, tubulin, HDAC, and topoisomerase inhibitors. Now, my focus shifts to neurodegenerative and infectious diseases. I'll need to research specific indole derivatives targeting AChE, BChE, MAO, GSK-3β, and antiviral/antibacterial/antifungal targets. Experimental protocols for key assays and IC50/Ki data are also priorities.

Collecting Therapeutic Targets

I've been compiling a lot of data on indole derivatives. Specifically, I have a good grasp on their therapeutic potential in oncology, neurodegenerative diseases, and infectious diseases. I have already begun collecting details on kinase inhibitors like Sunitinib and their applications in oncology.

Deepening Target Profiles

I'm expanding my analysis of indole derivatives' therapeutic targets. In oncology, I've added details on Vinca alkaloids, Panobinostat, and Etoposide, including mechanisms and data. Neurodegenerative research has grown to include AChE/BChE inhibitors and preliminary data on MAO and GSK-3β. Finally, for infectious diseases, I have the mechanisms of Arbidol and Delavirdine, as well as several antibacterial and antifungal indole alkaloids, complete with MIC values and details on ergosterol biosynthesis. Furthermore, I have found numerous detailed assay protocols.

Consolidating Data and Plans

I've assembled a comprehensive overview of indole derivatives' therapeutic targets. In oncology, I have details on numerous inhibitors. Neurodegenerative research covers AChE/BChE, MAO, and GSK-3β. Infectious diseases encompass antiviral mechanisms and various antimicrobial indole alkaloids. Importantly, I've secured assay protocols for kinase, tubulin, HDAC, and antimicrobial assays. I'm now structuring the guide, focusing on therapeutic areas and creating diagrams. I have sufficient details to start the guide.

The Ascendancy of Substituted Indole-4-Carboxylates: A Technical Guide to Discovery and Significance

Foreword: The Enduring Versatility of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility as a privileged scaffold for drug discovery.[2][3] From neurotransmitters like serotonin to potent anti-cancer agents, the indole framework offers a unique combination of structural rigidity and chemical tractability, enabling the fine-tuning of biological activity through judicious substitution. This guide delves into the discovery and significance of a specific, yet profoundly important, class of indole derivatives: substituted indole-4-carboxylates. We will explore the rationale behind their synthesis, their diverse biological activities, and their potential to address unmet medical needs.

The Strategic Importance of the 4-Position Carboxylate

While substitutions at various positions on the indole ring have yielded a plethora of bioactive molecules, the introduction of a carboxylate group at the 4-position imparts distinct physicochemical properties that have been strategically exploited in drug design. Indole-4-carboxylic acid serves as a crucial building block for the synthesis of a wide range of pharmaceuticals, particularly those targeting neurological disorders.[4] The carboxylate moiety can act as a key pharmacophoric feature, engaging in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, its presence can modulate the overall lipophilicity and metabolic stability of the molecule, critical parameters in drug development.

Discovery and Development of Substituted Indole-4-Carboxylates as PAR-4 Antagonists

A compelling example of the therapeutic potential of substituted indole-4-carboxylates lies in their discovery as potent and selective antagonists of the Protease-Activated Receptor 4 (PAR-4).[5][6]

The Significance of PAR-4 in Thrombosis